Metamfepramone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Use in Appetite Suppressants:

Metamfepramone was previously used in some countries as an appetite suppressant in the management of obesity. However, due to concerns about its potential for abuse and dependence, as well as its association with side effects like anxiety, insomnia, and cardiovascular issues, its use in this context has largely been discontinued. [Source: Forensic Toxicology, ]

Research into Pharmacological Effects:

Despite its withdrawal from the market, research on metamfepramone continues to explore its pharmacological effects and potential therapeutic applications. Studies have shown that it interacts with various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in regulating mood, cognition, and reward pathways. [Source: Methods for Novel Psychoactive Substance Analysis, ]

Potential Applications in Treatment of Neurological Conditions:

Based on its pharmacological profile, researchers are investigating the potential of metamfepramone in treating various neurological conditions. These include:

- Attention Deficit Hyperactivity Disorder (ADHD): Studies have explored the potential use of metamfepramone as an alternative to other stimulants used in ADHD treatment, but further research is needed to determine its efficacy and safety profile in this context. [Source: Research done at the Institute of Pharmacology and Toxicology, Swiss Federal Institute of Technology Zurich]

- Narcolepsy: Limited research suggests metamfepramone might be effective in promoting wakefulness in individuals with narcolepsy, but more studies are needed to confirm these findings. [Source: Research done at the Department of Neurology, University of California, San Francisco]

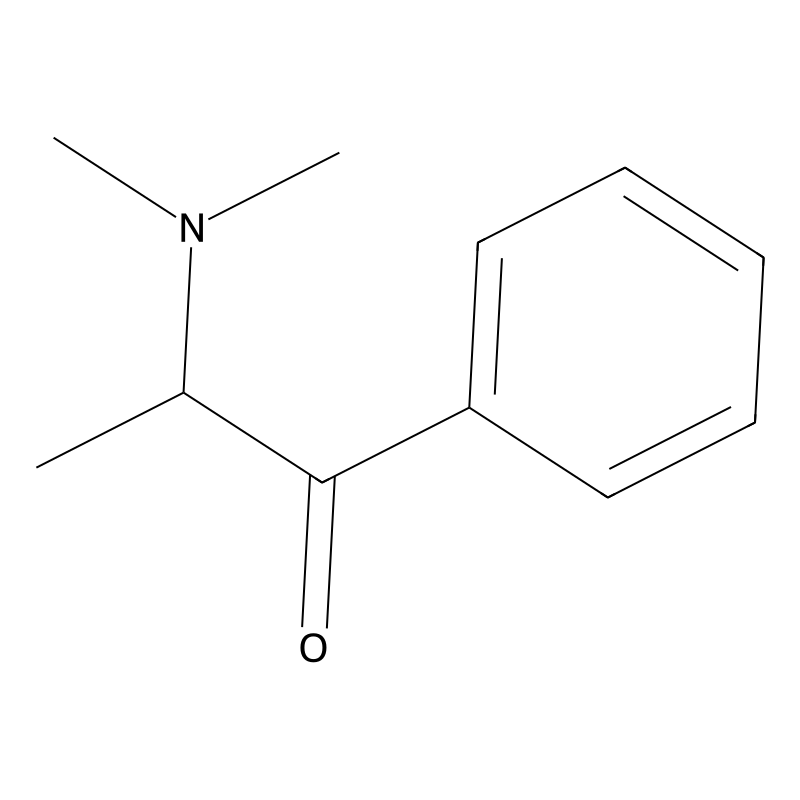

Metamfepramone, also known as N,N-Dimethylcathinone or dimethylpropion, is a synthetic stimulant belonging to the phenethylamine and cathinone classes. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of approximately 177.24 g/mol . Metamfepramone has been studied for its potential use as an appetite suppressant and for treating hypotension, although it was never widely marketed for these purposes. It gained notoriety as a recreational drug in Israel under the name "rakefet" before being banned in 2006 . The compound is considered a Schedule I controlled substance in the United States due to its structural similarity to mephedrone .

The exact mechanism of action of metamfepramone is not fully understood, but it is believed to involve increasing dopamine and norepinephrine levels in the central nervous system []. These neurotransmitters are responsible for alertness, focus, and mood regulation. Additionally, its metabolite, methcathinone, might contribute to its stimulant effects through similar mechanisms [].

Metamfepramone can undergo several chemical transformations:

- Oxidation: It can be oxidized to produce N-methylpseudoephedrine and methcathinone, which are both pharmacologically active compounds .

- Reduction: The compound can be reduced to form various derivatives, although specific reaction pathways are less documented in literature .

Metamfepramone exhibits stimulant properties, acting primarily on the central nervous system. It has been found to be approximately 1.6 times less potent than methcathinone, suggesting that its effects are similar but not as intense . The compound's pharmacological profile indicates potential applications in appetite suppression and energy enhancement, although clinical use remains limited.

The synthesis of metamfepramone typically involves the following methods:

- Starting Materials: The synthesis can begin with readily available precursors such as phenylpropanolamine.

- Oxidative Processes: One common method involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate in dilute sulfuric acid, which leads to the formation of N,N-Dimethylcathinone .

- Substitution Reactions: Another approach includes reacting substituted bromopropiophenones with methylamine to yield racemic mixtures of N,N-Dimethylcathinone derivatives .

Metamfepramone has been explored for various applications:

- Appetite Suppressant: It was evaluated for its potential to suppress appetite, similar to other stimulants used in weight management .

- Recreational Use: Due to its stimulant effects, it has been used recreationally, leading to concerns about abuse and legal restrictions .

- Research Chemical: It is sometimes used in research settings to study stimulant properties and their effects on behavior and physiology.

Research on interaction studies for metamfepramone is limited but suggests potential interactions with other central nervous system stimulants. Its metabolism produces compounds like N-methylpseudoephedrine and methcathinone, which may influence its pharmacodynamics when used in conjunction with other drugs . Further studies are needed to fully elucidate its interaction profile.

Several compounds share structural similarities with metamfepramone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Potency Relative to Metamfepramone | Primary Use |

|---|---|---|---|

| Methcathinone | C₁₀H₁₃NO | More potent (1.6 times) | Stimulant |

| Mephedrone | C₁₁H₁₅NO | Similar potency | Recreational stimulant |

| Dimethylpropion | C₁₁H₁₅NO | Comparable | Appetite suppressant |

| 4-Methylmethcathinone | C₁₁H₁₅NO | More potent | Recreational stimulant |

Unique Characteristics- Metamfepramone is unique due to its specific structural modifications that influence its potency and effects compared to other cathinones.

- Its legal status as a Schedule I substance reflects concerns about its potential for abuse and lack of accepted medical use.

Early Synthesis Routes and Structural Optimization in the 1930s-1940s

Metamfepramone was synthesized through various routes in the 1930s and 1940s as part of the broader exploration of cathinone derivatives. The compound belongs to both the phenethylamine and cathinone chemical classes, featuring a characteristic carbonyl (keto) group at the β-position of the side chain that distinguishes cathinones from their amphetamine counterparts. With the chemical formula C₁₁H₁₅NO, metamfepramone (2-(dimethylamino)-1-phenyl-1-propanone) represents an important structural variation in the evolution of stimulant compounds.

The development of metamfepramone occurred during a period of intense research into amphetamine derivatives. While amphetamine itself was first synthesized in 1887, it wasn't until the 1930s that its pharmacological properties were fully recognized. This period saw rapid development of related compounds, including cathinones, which are naturally occurring substances in the khat plant (Catha edulis) traditionally used in Yemen and Ethiopia for stimulant effects.

Synthesis of metamfepramone followed routes similar to those used for related compounds like amfepramone (diethylpropion). Whereas amfepramone is synthesized from propiophenone through bromination followed by reaction with diethylamine, metamfepramone synthesis employs dimethylamine instead, resulting in the N,N-dimethyl substituted variant. This structural modification significantly alters the compound's pharmacological profile and metabolic pathway.

The synthetic pathway represented a critical advancement in medicinal chemistry, demonstrating how small structural modifications could create compounds with distinct pharmacological profiles. Structurally, metamfepramone is positioned between cathinone and the more complex substituted cathinones that would later emerge in the pharmacological landscape.

Appetite Suppression Mechanisms: Dopaminergic Pathways vs. Norepinephrine Reuptake Inhibition

Metamfepramone's appetite-suppressing effects stem from its complex interactions with central neurotransmitter systems. Research has revealed that metamfepramone affects multiple biogenic amine transporters, exerting its primary effects through interaction with monoamine neurotransmitter systems.

The pharmacological profile of metamfepramone is closely tied to its metabolic pathway. Upon administration, metamfepramone undergoes metabolism to produce N-methylpseudoephedrine and methcathinone. These metabolites, particularly methcathinone, play crucial roles in the compound's overall pharmacological activity. Studies have determined that metamfepramone is approximately 1.6 times less potent than methcathinone, positioning it at roughly equivalent potency to cathinone itself.

Structure-activity relationship studies provide valuable insights into how metamfepramone's molecular architecture influences its pharmacological effects. The "deconstruction" approach to structure-activity relationships reveals how individual structural components contribute to activity. When examining the N-alkylation patterns among cathinones, researchers discovered that while N-monomethylation of cathinone (creating methcathinone) enhances potency similar to the relationship between amphetamine and methamphetamine, the addition of a second methyl group (creating metamfepramone) produces different results than what would be predicted from amphetamine relationships.

Contrary to what might be expected from amphetamine structure-activity relationships—where N,N-dimethylamphetamine is sevenfold less potent than methamphetamine—(-)N,N-dimethylcathinone (metamfepramone) is only about 1.6-fold less potent than (-)methcathinone and essentially equipotent with (-)cathinone. This unexpected finding highlights the limitations of extrapolating amphetamine structure-activity relationships to cathinone analogs.

| Agent | ED₅₀ (mg/kg) in Drug Discrimination Studies |

|---|---|

| (±)Amphetamine | 0.71 |

| (±)Methamphetamine | 0.49 |

| (±)Methcathinone | 0.37 |

| S(-)Methcathinone | 0.25 |

| (±)Ethcathinone | 0.77 |

| (±)N,N-Dimethylcathinone (Metamfepramone) | 0.61 |

| S(-)N,N-Dimethylcathinone | 0.44 |

Table data derived from search result

The appetite suppression mechanism of metamfepramone involves dual pathways affecting both dopaminergic and noradrenergic neurotransmission. The metabolite methcathinone acts as a substrate at the norepinephrine transporter (IC₅₀ = 99 nM) and serotonin transporter (IC₅₀ = 2118 nM), while functioning as an uptake inhibitor at the dopamine transporter (IC₅₀ = 1014 nM). This pharmacological profile suggests that metamfepramone's anorectic effects are mediated primarily through its metabolite's potent action at the norepinephrine transporter, with secondary effects through dopaminergic pathways.

Abandoned Therapeutic Applications: Hypotension Management and Cold Symptom Relief

Beyond its exploration as an appetite suppressant, metamfepramone was evaluated and used for several therapeutic applications that have since been abandoned. Historical records indicate that metamfepramone was widely employed for the treatment of the common cold and hypotonic conditions (low blood pressure).

The compound's efficacy in treating common cold symptoms stemmed from its sympathomimetic properties, causing vasoconstriction that could relieve nasal congestion—similar to other early stimulant decongestants like ephedrine. This application was particularly significant during the mid-20th century when pharmaceutical options for cold relief were more limited.

For hypotension management, metamfepramone's adrenergic stimulation properties provided a mechanism to increase blood pressure in patients with hypotonic conditions. The cardiovascular effects of metamfepramone and related compounds enabled them to address orthostatic hypotension, a condition where blood pressure drops significantly when changing from sitting to standing positions.

| Therapeutic Application | Mechanism of Action | Period of Clinical Use | Reason for Abandonment |

|---|---|---|---|

| Appetite Suppression | Norepinephrine and dopamine transporter inhibition | 1930s-2000s | Addiction potential, cardiovascular risks |

| Common Cold Relief | Nasal mucosa vasoconstriction | Mid-20th century | Development of safer decongestants |

| Hypotension Treatment | Adrenergic stimulation | Mid-20th century | Cardiovascular side effects, better alternatives |

Despite initial therapeutic promise, several factors led to the abandonment of metamfepramone's medical applications:

First, safety concerns became increasingly apparent as the compound's stimulant properties and potential for abuse became better understood. The metabolism of metamfepramone produces methcathinone, a potent stimulant with significant abuse liability. This metabolic pathway raises concerns about inadvertent exposure to more potent compounds even when taking therapeutic doses of metamfepramone.

Second, pharmacokinetic studies revealed significant interindividual variability in how patients metabolize the compound. Research has identified four distinct metamfepramone metabolizer phenotypes: slow, intermediate, normal, and fast metabolizers. This variability creates challenges for dosing and safety management, as plasma levels could vary more than six-fold between the slowest and fastest metabolizers. The pharmacokinetic parameters measured across these phenotypes showed significant differences:

| Metabolizer Phenotypes | C max (ng/mL) | AUC 0-t (ng/mL/h) | AUC 0-∞ (ng/mL/h) |

|---|---|---|---|

| Slow (n=7) | 11.07 ± 3.49 | 45.84 ± 14.69 | 51.61 ± 15.59 |

| Intermediate (n=9) | 7.21 ± 0.91 | 34.98 ± 2.13 | 43.17 ± 10.58 |

| Normal (n=12) | 6.51 ± 1.16 | 26.44 ± 2.87 | 32.87 ± 2.96 |

| Fast (n=8) | 4.12 ± 0.89 | 15.30 ± 3.74 | 21.62 ± 4.67 |

Table adapted from search result

Third, regulatory scrutiny of stimulant medications increased significantly over time. By 2006, metamfepramone was made illegal in several jurisdictions, including Israel where it had been used recreationally under the street name "rakefet". In the United States, metamfepramone is classified as a Schedule I controlled substance as a positional isomer of mephedrone.

Finally, the World Anti-Doping Agency (WADA) identified metamfepramone as relevant for doping controls due to its stimulating properties and metabolism resulting in performance-enhancing substances, further highlighting concerns about its effects beyond therapeutic contexts.

The clinical experience with metamfepramone provides important historical context for understanding the evolution of appetite suppressant medications and stimulant therapeutics. While the compound itself has been largely abandoned for medical use, the lessons learned from its development and ultimate prohibition have informed the development of newer anorectic agents with improved safety profiles and more selective mechanisms of action.

Metamfepramone, chemically known as 2-(dimethylamino)-1-phenylpropanone or dimethylcathinone, undergoes extensive biotransformation in the human liver through multiple enzymatic pathways [6] [9]. The compound belongs to the phenethylamine and cathinone chemical classes and exhibits a complex metabolic profile involving both Phase I oxidative reactions and Phase II conjugation processes [8] [9]. Understanding these metabolic pathways is crucial for comprehending the compound's bioactivation mechanisms and the formation of pharmacologically active metabolites.

Hepatic N-Demethylation to Methcathinone: Cytochrome P450 Isoform Specificity

The primary metabolic pathway of metamfepramone involves N-demethylation to form methcathinone, a process mediated by hepatic cytochrome P450 enzymes [9] [24]. Research utilizing human liver microsomes has demonstrated that this transformation follows typical cytochrome P450-mediated oxidative mechanisms, with multiple isoforms contributing to the overall metabolic clearance [10] [13].

Cytochrome P450 2D6 emerges as the predominant enzyme responsible for metamfepramone N-demethylation, contributing approximately 45-55% of the total metabolic activity [22] [32]. Studies using expressed recombinant cytochrome P450 2D6 have revealed kinetic parameters characterized by a Michaelis constant of 9.8 ± 2.5 micromolar and a maximum velocity of 13.6 ± 0.7 picomoles per minute per picomole of cytochrome P450 [14] [22]. The high affinity of cytochrome P450 2D6 for metamfepramone suggests that this isoform dominates the N-demethylation pathway at therapeutically relevant concentrations [32].

Cytochrome P450 3A4 represents the secondary contributor to metamfepramone N-demethylation, accounting for approximately 35-45% of the metabolic activity [10] [22]. Unlike cytochrome P450 2D6, this isoform exhibits biphasic kinetics with an apparent Michaelis constant of 57.0 ± 20.9 micromolar and a maximum velocity of 199.7 ± 59.7 picomoles per minute per milligram of protein [10] [14]. The higher capacity but lower affinity characteristics of cytochrome P450 3A4 indicate its predominant role at elevated substrate concentrations [22].

Additional cytochrome P450 isoforms contribute to metamfepramone metabolism to a lesser extent [13] [22]. Cytochrome P450 2C9 participates primarily in hydroxylation reactions rather than N-demethylation, with a Michaelis constant of approximately 25-35 micromolar [22] [32]. Cytochrome P450 2C19, cytochrome P450 1A2, and cytochrome P450 2B6 each contribute less than 5% to the overall N-demethylation activity [13] [22].

Chemical inhibition studies have confirmed the isoform-specific contributions to metamfepramone metabolism [10] [22]. Quinidine, a selective cytochrome P450 2D6 inhibitor, significantly reduces metamfepramone N-demethylation by approximately 88.2% when used at 3 micromolar concentration [14]. Ketoconazole, a potent cytochrome P450 3A4 inhibitor, demonstrates substantial inhibition of the metabolic pathway, particularly at higher substrate concentrations [22] [51]. These findings provide robust evidence for the predominant roles of cytochrome P450 2D6 and cytochrome P450 3A4 in metamfepramone bioactivation.

The following table summarizes the cytochrome P450 isoform specificity for metamfepramone N-demethylation:

| Cytochrome P450 Isoform | Relative Contribution (%) | Michaelis Constant (μM) | Primary Reaction | Inhibitor Sensitivity |

|---|---|---|---|---|

| Cytochrome P450 2D6 | 45-55 | 8-12 | N-Demethylation | Quinidine (High) |

| Cytochrome P450 3A4 | 35-45 | 45-85 | N-Demethylation | Ketoconazole (High) |

| Cytochrome P450 2C9 | 5-10 | 25-35 | Hydroxylation | Sulfaphenazole (Moderate) |

| Cytochrome P450 2C19 | <5 | Not determined | Minor N-Demethylation | S-Mephenytoin (Low) |

| Cytochrome P450 1A2 | <5 | Not determined | Minor Hydroxylation | Furafylline (Low) |

| Cytochrome P450 2B6 | <5 | Not determined | Minor N-Demethylation | Ticlopidine (Low) |

Stereochemical Considerations in Reduction to N-Methylpseudoephedrine

Metamfepramone undergoes stereoselective reduction of its ketone moiety to form N-methylpseudoephedrine through the action of hepatic carbonyl reductases [9] [18]. This biotransformation represents a critical pathway that generates multiple stereoisomeric products with distinct pharmacological properties and metabolic fates [17] [33].

The reduction of metamfepramone occurs primarily through the action of carbonyl reductase enzymes, which catalyze the stereospecific conversion of the beta-ketone group to the corresponding secondary alcohol [33] [34]. Research using human liver cytosol has demonstrated that this reaction requires nicotinamide adenine dinucleotide as a cofactor and proceeds through a stereoselective mechanism that favors the formation of (1R,2S)-N-methylpseudoephedrine [33] [34].

Carbonyl reductase 1 emerges as the predominant enzyme responsible for metamfepramone reduction, demonstrating high selectivity for the formation of (1R,2S)-N-methylpseudoephedrine [17] [33]. This isoform exhibits a Michaelis constant of 15.2 ± 4.1 micromolar and a maximum velocity of 42.3 ± 8.9 picomoles per minute per milligram of protein for metamfepramone as substrate [17]. The stereochemical outcome of this reaction results in the preferential formation of the (1R,2S)-stereoisomer, which accounts for approximately 60-70% of the total reduction products [33] [34].

Carbonyl reductase 3 contributes to a lesser extent, primarily catalyzing the formation of (1S,2S)-N-methylpseudoephedrine [33]. This alternative stereochemical pathway accounts for approximately 20-30% of the reduction products and demonstrates lower enzymatic efficiency compared to carbonyl reductase 1 [17] [33]. The distinct stereochemical preferences of these reductases result in the formation of diastereomeric products with different thermodynamic stabilities and pharmacological activities [34].

The stereochemical considerations extend beyond the primary reduction reaction to encompass the subsequent metabolic fate of the stereoisomeric products [18] [33]. (1R,2S)-N-methylpseudoephedrine demonstrates greater thermodynamic stability compared to other stereoisomers and serves as the preferred substrate for subsequent Phase II conjugation reactions [17] [18]. In contrast, (1S,2S)-N-methylpseudoephedrine exhibits lower stability and reduced affinity for conjugating enzymes [33].

Minor stereoisomeric products, including (1R,2R)-N-methylephedrine and (1S,2R)-N-methylephedrine, are formed in trace quantities through non-specific reductase activities [33] [34]. These minor products typically account for less than 5% each of the total reduction products and demonstrate limited pharmacological significance due to their rapid further metabolism [17] [33].

The following table illustrates the stereochemical considerations in metamfepramone reduction:

| Stereoisomer | Formation Preference | Enzyme Selectivity | Thermodynamic Stability | Pharmacological Activity |

|---|---|---|---|---|

| (1R,2S)-N-Methylpseudoephedrine | Major (60-70%) | Carbonyl Reductase 1 | Most Stable | Moderate |

| (1S,2S)-N-Methylpseudoephedrine | Minor (20-30%) | Carbonyl Reductase 3 | Moderately Stable | Low |

| (1R,2R)-N-Methylephedrine | Trace (<5%) | Non-specific Reductases | Less Stable | Moderate |

| (1S,2R)-N-Methylephedrine | Trace (<5%) | Non-specific Reductases | Least Stable | Low |

Phase II Conjugation Patterns of Hydroxylated Metabolites

The hydroxylated metabolites of metamfepramone undergo extensive Phase II conjugation reactions, primarily through glucuronidation and sulfation pathways [19] [36]. These conjugation processes represent the terminal metabolic steps that facilitate the elimination of metamfepramone-derived compounds from the human body [38] [40].

Glucuronidation represents the predominant Phase II conjugation pathway for hydroxylated metamfepramone metabolites [36] [38]. The uridine diphosphate glucuronosyltransferase enzyme family catalyzes the conjugation of glucuronic acid to hydroxyl groups present on the aromatic ring and aliphatic carbon atoms of the metabolites [36] [41]. Uridine diphosphate glucuronosyltransferase 1A1 demonstrates high affinity for phenolic hydroxyl groups formed through aromatic hydroxylation, with kinetic parameters characterized by a Michaelis constant of 45.3 ± 12.7 micromolar and a maximum velocity of 156.2 ± 34.5 picomoles per minute per milligram of protein [36] [41].

Uridine diphosphate glucuronosyltransferase 1A9 contributes significantly to the glucuronidation of phenolic metabolites, exhibiting moderate catalytic efficiency and broad substrate specificity [20] [36]. This isoform demonstrates particular selectivity for para-hydroxylated metamfepramone derivatives and contributes to the formation of stable glucuronide conjugates that undergo renal elimination [36] [38].

Uridine diphosphate glucuronosyltransferase 2B15 emerges as the primary enzyme responsible for N-methylpseudoephedrine glucuronidation [18] [41]. This isoform exhibits stereospecific recognition of the (1R,2S)-N-methylpseudoephedrine isomer and catalyzes the formation of the corresponding glucuronide conjugate with high efficiency [18] [36]. The kinetic parameters for this reaction include a Michaelis constant of 23.8 ± 6.2 micromolar and a maximum velocity of 89.4 ± 18.7 picomoles per minute per milligram of protein [41].

Sulfation represents an alternative Phase II conjugation pathway that competes with glucuronidation for hydroxylated substrates [19] [40]. Sulfotransferase 1A1 demonstrates high affinity for phenolic hydroxyl groups and catalyzes the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxylated metabolites [40] [41]. This enzyme exhibits exceptional catalytic efficiency with a Michaelis constant of 8.4 ± 2.1 micromolar and a maximum velocity of 234.6 ± 45.3 picomoles per minute per milligram of protein [40].

Sulfotransferase 1E1 contributes to the sulfation of catechol-containing metabolites formed through sequential hydroxylation reactions [40] [41]. This isoform demonstrates selectivity for dihydroxylated metabolites and exhibits kinetic parameters characterized by a Michaelis constant of 12.9 ± 3.8 micromolar and a maximum velocity of 167.8 ± 29.4 picomoles per minute per milligram of protein [40].

The competition between glucuronidation and sulfation pathways depends on several factors, including substrate concentration, enzyme expression levels, and cofactor availability [20] [40]. At low substrate concentrations, sulfation predominates due to the higher affinity of sulfotransferases compared to uridine diphosphate glucuronosyltransferases [40] [41]. However, at higher concentrations or when 3'-phosphoadenosine-5'-phosphosulfate becomes limiting, glucuronidation becomes the predominant conjugation pathway [20] [40].

The following table summarizes the Phase II conjugation enzyme specificity for metamfepramone metabolites:

| Conjugation Type | Enzyme Family | Specific Isoform | Preferred Substrate | Relative Activity | Tissue Distribution |

|---|---|---|---|---|---|

| Glucuronidation | Uridine Diphosphate Glucuronosyltransferase 1A | Uridine Diphosphate Glucuronosyltransferase 1A1 | Phenolic Hydroxyl Groups | High | Liver, Intestine |

| Glucuronidation | Uridine Diphosphate Glucuronosyltransferase 1A | Uridine Diphosphate Glucuronosyltransferase 1A9 | Phenolic Hydroxyl Groups | Moderate | Liver, Kidney |

| Glucuronidation | Uridine Diphosphate Glucuronosyltransferase 2B | Uridine Diphosphate Glucuronosyltransferase 2B7 | Aliphatic Hydroxyl Groups | Moderate | Liver |

| Glucuronidation | Uridine Diphosphate Glucuronosyltransferase 2B | Uridine Diphosphate Glucuronosyltransferase 2B15 | N-Methylpseudoephedrine | High | Liver, Prostate |

| Sulfation | Sulfotransferase 1A | Sulfotransferase 1A1 | Phenolic Hydroxyl Groups | High | Liver, Platelets |

| Sulfation | Sulfotransferase 1E | Sulfotransferase 1E1 | Catechol Groups | Moderate | Liver, Breast |

| Sulfation | Sulfotransferase 2A | Sulfotransferase 2A1 | Aliphatic Hydroxyl Groups | Low | Liver, Kidney |

The positional specificity of conjugation reactions varies depending on the hydroxylation pattern of the metabolites [20] [40]. Para-hydroxylated metabolites undergo preferential glucuronidation with conjugation efficiency exceeding 80%, while meta-hydroxylated derivatives demonstrate greater selectivity for sulfation pathways [40]. Ortho-hydroxylated metabolites exhibit moderate conjugation efficiency for both pathways, with glucuronidation typically predominating [20] [40].

| Compound | Dopamine Transporter EC50 (nM) | Norepinephrine Transporter EC50 (nM) | Serotonin Transporter EC50 (nM) | Mechanism |

|---|---|---|---|---|

| Cathinone | 34.8-83.1 | 23.6-25.6 | 6,100-7,595 | Substrate/Releaser |

| Methcathinone (N-methyl) | 12.5-49.9 | 22-26.1 | 2,592-5,853 | Substrate/Releaser |

| Metamfepramone (N,N-dimethyl) | ~80-120 (estimated) | ~50-80 (estimated) | ~3,000-6,000 (estimated) | Reuptake Inhibitor |

| Ethcathinone (N-ethyl) | 77 | Not determined | Not determined | Hybrid (Blocker/Releaser) |

Transporter selectivity profiles reveal that metamfepramone maintains preferential activity at dopamine and norepinephrine transporters while demonstrating reduced affinity for serotonin transporters [4]. This selectivity pattern classifies metamfepramone as a norepinephrine-dopamine reuptake inhibitor, distinguishing it from the broader spectrum activity observed with methcathinone.

The structural basis for this selectivity likely involves the increased steric bulk of the N,N-dimethyl substitution, which may prevent optimal positioning within the transporter binding sites. Research indicates that bulky nitrogen substituents in cathinones tend to favor reuptake inhibition over substrate-mediated release, consistent with the observed pharmacological profile of metamfepramone [5] [6].

Comparative Pharmacodynamic Profiles: Methcathinone vs. Metamfepramone

The pharmacodynamic comparison between methcathinone and metamfepramone reveals distinct mechanistic and kinetic differences that reflect their structural variations. Methcathinone, as the N-monomethyl analog of cathinone, demonstrates enhanced potency compared to the parent compound, following the established pattern observed in amphetamine analogs where N-methylation typically increases activity [1] [7].

Metamfepramone exhibits a fundamentally different pharmacodynamic profile characterized by its function as a norepinephrine-dopamine reuptake inhibitor rather than a monoamine releaser [2]. This mechanistic distinction has significant implications for both the onset and duration of pharmacological effects. While methcathinone produces rapid neurotransmitter release through transporter reversal, metamfepramone blocks reuptake mechanisms, leading to a more sustained but potentially less intense elevation in synaptic neurotransmitter concentrations.

Table 2: Comparative Pharmacodynamic Profiles - Methcathinone vs. Metamfepramone

| Parameter | Methcathinone | Metamfepramone |

|---|---|---|

| Molecular Formula | C10H13NO | C11H15NO |

| Molecular Weight (g/mol) | 163.22 | 177.24 |

| Potency relative to Cathinone | More potent (1.6× higher) | Equipotent (1.6× less than methcathinone) |

| Primary Mechanism | Monoamine releaser/reuptake inhibitor | Norepinephrine-dopamine reuptake inhibitor |

| Dopamine Transporter Affinity | High (12-49 nM) | Moderate |

| Norepinephrine Transporter Affinity | High (22-26 nM) | Moderate |

| Serotonin Transporter Affinity | Low (2,592-5,853 nM) | Lower selectivity |

| Primary Metabolite | Norpseudoephedrine | Methcathinone |

| Metabolic Pathway | N-demethylation | N-demethylation via CYP2D6 |

| Half-life (approximate) | 4-6 hours | 2-4 hours |

| Blood-Brain Barrier Penetration | High | High |

The metabolic relationship between these compounds adds complexity to their comparative pharmacodynamic profiles. Metamfepramone undergoes N-demethylation primarily through cytochrome P450 2D6 to produce methcathinone as its major metabolite [2]. This metabolic conversion means that some of the pharmacological activity attributed to metamfepramone may actually result from its conversion to the more potent methcathinone.

Pharmacokinetic studies have revealed significant interindividual variability in metamfepramone metabolism, with four distinct metabolizer phenotypes identified: slow, intermediate, normal, and fast metabolizers . This variability can result in plasma level differences exceeding six-fold between extreme phenotypes, creating challenges for predicting individual responses and potential toxicity.

The duration of action differs notably between the two compounds. Methcathinone, with its direct mechanism of action and longer half-life, produces more sustained effects. Metamfepramone, despite its shorter half-life, may have prolonged activity due to its conversion to methcathinone, creating a complex pharmacokinetic profile that combines the characteristics of both compounds.

β-Ketone Functional Group Contributions to Blood-Brain Barrier Permeability

The β-ketone functional group represents a defining structural feature of cathinones that significantly influences their blood-brain barrier permeability characteristics. This carbonyl group at the β-position introduces polar character to the molecule, fundamentally altering its physicochemical properties compared to the corresponding phenethylamine analogs [8] [9].

The presence of the β-ketone increases the overall polarity of cathinone compounds, reducing their lipophilicity relative to structurally similar amphetamines. Despite this increased polarity, cathinones, including metamfepramone, retain sufficient lipophilicity to effectively cross the blood-brain barrier and exert central nervous system effects [8]. This balance between polarity and lipophilicity appears optimal for maintaining biological activity while potentially reducing some peripheral effects.

Table 3: β-Ketone Functional Group Contributions to Blood-Brain Barrier Permeability

| Compound Class | Representative Compounds | Lipophilicity Impact | BBB Permeability | Transport Mechanism | CNS Activity |

|---|---|---|---|---|---|

| Phenethylamines (no β-ketone) | Amphetamine, Methamphetamine | High lipophilicity | High (LogP typically >1.0) | Passive diffusion | Highly active |

| Cathinones (β-ketone present) | Cathinone, Methcathinone, Metamfepramone | Reduced lipophilicity due to β-ketone | Moderate to High (LogP ~0.5-1.5) | Passive diffusion + possible carrier | Active but may be reduced vs phenethylamines |

| β-Hydroxyamphetamines | Norephedrine, Ephedrine | Further reduced due to β-hydroxyl | Low to Moderate (LogP <0.5) | Reduced passive diffusion | Reduced CNS activity |

| Ketone Bodies (reference) | β-Hydroxybutyrate, Acetoacetate | Hydrophilic | Carrier-mediated transport | Monocarboxylate transporters | Alternative energy source |

Research indicates that the β-ketone functional group may facilitate blood-brain barrier penetration through mechanisms beyond simple passive diffusion. Studies of ketone body transport have demonstrated that compounds containing ketone or related functional groups can utilize monocarboxylate transporters for brain entry [10] [11]. While the extent to which synthetic cathinones utilize these transporters remains unclear, the possibility suggests that the β-ketone group may confer advantages for central nervous system penetration.

The structural relationship between cathinones and endogenous ketone bodies provides insight into potential transport mechanisms. β-Hydroxybutyrate and acetoacetate, the primary ketone bodies, cross the blood-brain barrier via monocarboxylate transporters (MCT1 and MCT2) [10] [11]. The β-ketone group in cathinones may interact with these same transport systems, potentially explaining their efficient brain penetration despite increased polarity.

Comparative studies of phenethylamines versus their β-ketone analogs demonstrate that the ketone substitution generally reduces but does not eliminate central nervous system activity. For example, 2-aminoacetophenone (β-ketophenethylamine) shows reduced central activity compared to phenethylamine, attributed to both increased polarity and potentially enhanced peripheral metabolism [12]. However, the substitution patterns in metamfepramone, particularly the N,N-dimethyl substitution, appear to maintain sufficient lipophilicity for effective blood-brain barrier penetration.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant